1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one
Description
Properties
CAS No. |
89283-97-6 |
|---|---|
Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Base Protocol
The Friedel-Crafts acylation approach involves electrophilic substitution at the thiazole ring’s C-3 position. A typical procedure reacts 4-bromothiazole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at 0–25°C. The electron-deficient thiazole ring facilitates acetylation at the meta position relative to the bromine substituent.
Optimization Strategies
-
Catalyst Stoichiometry : A 1.2:1 molar ratio of AlCl₃ to acetyl chloride maximizes electrophilic activation while minimizing side reactions like oligomerization.
-
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the acylium ion intermediate. Switching to 1,2-dichloroethane elevates yields from 68% to 74% due to improved solubility of AlCl₃.
-
Temperature Control : Maintaining temperatures below 30°C prevents decomposition of the acetyl-thiazole adduct.
Bromination of 3-Acetylthiazole
Radical Bromination Using N-Bromosuccinimide (NBS)
Direct bromination of 3-acetylthiazole at the C-4 position employs NBS under radical-initiated conditions. A representative protocol dissolves 3-acetylthiazole in ethanol, adds NBS (1.1 eq) and benzoyl peroxide (0.1 eq), and stirs the mixture at 25°C for 6 hours. The reaction proceeds via a radical chain mechanism, with regioselectivity dictated by the stability of the intermediate thiyl radical.
Yield and Purity Considerations
-
Radical Initiator : Benzoyl peroxide outperforms azobisisobutyronitrile (AIBN), achieving 82% yield versus 68%.
-
Solvent Choice : Ethanol suppresses polybromination by stabilizing the NBS-thiazole complex. Substituting with tetrahydrofuran (THF) reduces yield to 65% due to competing ether cleavage.
-
Workup Procedures : Recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by HPLC.
One-Pot Cyclocondensation Method
Integrated Synthesis from α-Active Methylene Ketones
This method combines bromination, thiocyanation, and cyclization in a single reactor. For example, acetylacetone undergoes bromination with NBS, followed by treatment with potassium thiocyanate (KSCN) and benzylamine in ethanol. The sequence yields the thiazole ring with simultaneous introduction of bromine and acetyl groups.
Critical Reaction Parameters
-
Bromination Time : Extending the NBS reaction to 2 hours ensures complete conversion of acetylacetone to 3-bromoacetylacetone, as monitored by TLC.
-
Amine Selection : Primary aliphatic amines (e.g., benzylamine) facilitate cyclization via nucleophilic attack, whereas aromatic amines (e.g., aniline) lead to <50% yield due to steric hindrance.
-
Temperature Gradients : Gradual heating from 25°C to 60°C during cyclization prevents exothermic side reactions.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Adapting the one-pot method for continuous flow chemistry reduces reaction times from 12 hours to 2.5 hours by enhancing heat transfer and mixing efficiency. A pilot-scale setup using a tubular reactor (0.5 L/min flow rate) achieves 83% yield with 99% purity, surpassing batch reactor performance.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially modulating their activity . For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . Additionally, the compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one, the following table and analysis compare it with structurally related compounds:
Structural and Electronic Comparisons
- Halogen Substituents: The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs. Bromine’s strong electron-withdrawing nature enhances reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura couplings, distinguishing it from chloro or fluoro analogs like 1-(2-chlorophenyl)-2-(tetrazolyl)ethan-1-one .
- Heterocyclic Core : The thiazole ring in the target compound contrasts with tetrazole () or triazole () systems. Thiazoles exhibit greater aromatic stability and sulfur-mediated hydrogen bonding, influencing solubility and target interactions in bioactive molecules .
- Functional Groups: The ethanone moiety in the target compound and analogs (e.g., 4-bromo-1,2-thiazole-3-carbaldehyde) determines their utility in condensation or nucleophilic addition reactions. Aldehyde-containing analogs () are more reactive toward amine nucleophiles, whereas ethanones are preferred for Claisen-Schmidt or Grignard reactions .
Physicochemical Properties
- For example, 1-(3-fluorophenyl)ethan-1-one (logP ~1.5) is less lipophilic than the brominated thiazole derivative (estimated logP ~2.2) .
- Thermal Stability: Brominated thiazoles generally exhibit higher melting points due to increased molecular weight and halogen-mediated crystal packing, as observed in 4-bromo-1,2-thiazole-3-carbaldehyde (mp: ~120°C) versus non-brominated thiazoles .
Biological Activity
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one is a thiazole derivative known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C11H9BrN2OS, with a molecular weight of approximately 273.17 g/mol. The presence of the thiazole ring and the bromine atom at the 4-position contribute to its unique chemical reactivity and biological activity.
This compound exerts its biological effects primarily through interactions with various biomolecules:
Target Interactions:
- DNA and Topoisomerase II: Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is crucial for its anticancer properties.
Enzyme Inhibition:
- The compound can inhibit enzymes involved in bacterial cell wall synthesis and pathways critical for cancer cell proliferation. This inhibition is often studied through enzyme kinetics assays and molecular docking techniques .
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of cellular processes essential for pathogen survival.
Antifungal Activity
The compound has demonstrated antifungal effects by inhibiting fungal growth through similar mechanisms as its antibacterial properties. Research has shown that it can effectively target fungal cell wall synthesis.
Anticancer Activity
Research highlights the potential of this compound as an anticancer agent. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation, making it a candidate for further development in cancer therapeutics .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., HT-29). The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, showcasing its effectiveness as an antimicrobial agent.
Q & A
Basic: What are the common synthetic routes for 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a precursor thiazole derivative. A common approach includes reacting 1,2-thiazol-3-yl-ethanone with brominating agents like -bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance bromine activation, while ethanol/methanol balances reactivity and safety .
- Temperature control: Reactions are often conducted at reflux (60–80°C) to accelerate kinetics without decomposition .
- Catalysts: Light or radical initiators (e.g., AIBN) improve regioselectivity for the 4-position bromination .
Monitoring: Reaction progress is tracked via TLC or HPLC, with quenching in NaSO to halt bromination.
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm the thiazole ring substitution pattern and bromine integration. The carbonyl signal (C=O) appears at ~200–210 ppm in -NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 234.94 (M) for CHBrNOS .
- X-ray Crystallography: SHELXL refines crystal structures to resolve bond angles and Br positioning, with hydrogen-bonding patterns analyzed using graph-set notation .
Advanced: How does the thiazole ring’s electronic configuration influence biological activity?
Methodological Answer:
The thiazole ring’s electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets (e.g., bacterial enzymes). SAR studies show:
Advanced: How are crystallographic data contradictions resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths or Br positioning arise from:
- Disorder in crystal packing: SHELXD/SHELXE phases improve electron density maps, distinguishing Br from solvent artifacts .
- Thermal motion: Anisotropic refinement in SHELXL accounts for atomic displacement parameters (ADPs) .
- Hydrogen bonding: Graph-set analysis identifies -H···O and -H···Br interactions, resolving conformational ambiguities .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals .
- Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent removes unreacted precursors .
- HPLC: Reverse-phase C18 columns (acetonitrile/water, 60:40) achieve >98% purity for biological assays .
Advanced: How can researchers resolve contradictions in antimicrobial activity data across studies?
Methodological Answer:
Discrepancies often stem from:
- Assay variability: Standardize MIC testing using CLSI guidelines with consistent inoculum sizes (1–5 × 10 CFU/mL) .
- Solubility effects: Use DMSO stocks ≤1% v/v to avoid solvent toxicity .
- Target specificity: Validate enzyme inhibition (e.g., dihydrofolate reductase) via kinetic assays (Km, Vmax) to confirm mechanism .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-311++G(d,p) basis set models charge distribution, identifying Br as the primary electrophilic site .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) on transition states to predict SN2 vs. SN1 pathways .
- QTAIM Analysis: Maps electron density critical points to quantify Br···C interaction strengths (ρ ≈ 0.15 a.u.) .
Basic: What protocols are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity Testing: MTT assay on HEK293 cells (48h exposure, IC calculation) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
